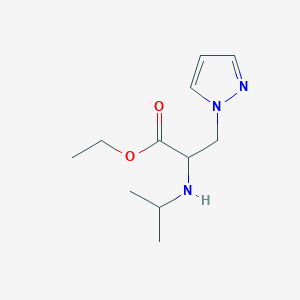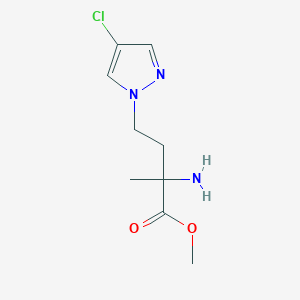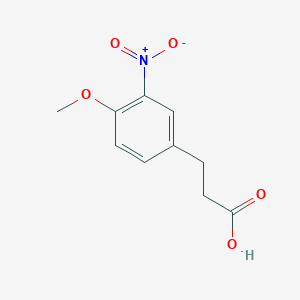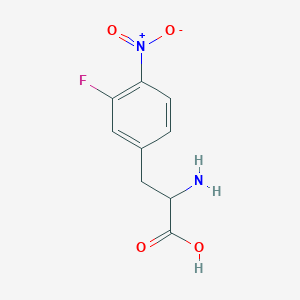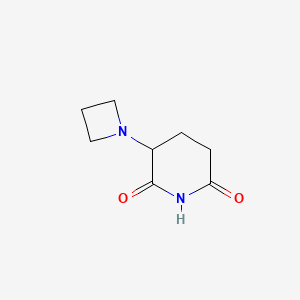
3-(Azetidin-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-1-yl)piperidine-2,6-dione is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)piperidine-2,6-dione typically involves the reaction of azetidine with piperidine-2,6-dione. One common method involves the use of potassium tert-butoxide as a promoter, facilitating a Michael addition followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing good yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of abundant acetates and acrylamides as starting materials makes the process cost-effective. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the azetidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-1-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These actions are mediated through the modulation of gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione
Uniqueness
3-(Azetidin-1-yl)piperidine-2,6-dione is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other piperidine-2,6-dione derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and chemical processes .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(azetidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-3-2-6(8(12)9-7)10-4-1-5-10/h6H,1-5H2,(H,9,11,12) |
InChI Key |
XYUGRZPJDVGAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)



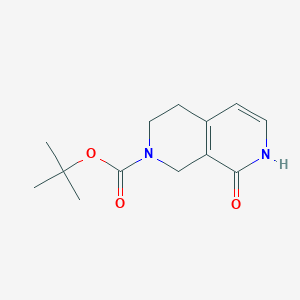

![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)

